molecular formula C5H12Cl2Si B076282 Chloro(3-chloropropyl)dimethylsilane CAS No. 10605-40-0

Chloro(3-chloropropyl)dimethylsilane

Cat. No. B076282
Key on ui cas rn: 10605-40-0
M. Wt: 171.14 g/mol
InChI Key: BJLJNLUARMMMLW-UHFFFAOYSA-N
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Patent
US04614812

Procedure details

In a 100 ml apparatus, there were combined 7.1 g (0.075 mol) of Me2SiHCl, 10.2 g (0.075 mol) of Cl3SiH, and 5.7 g (0.075 mol) of allyl chloride. Pt catalyst solution (0.01 ml) was added at 33° C., causing an exothermic reaction to 47° C. in 7 min. VPC analysis 14 min. later showed a complete reaction. Vacuum distillation yielded 60.4% Cl3SiCH2CH2CH2Cl and 8.6% Me2SiClCH2CH2CH2Cl. This example shows that Me2SiHCl is an effective promoter for the reaction of Cl3SiH with allyl chloride at the equimolar level.
Quantity
7.1 g
Type
reactant
Reaction Step One
Quantity
10.2 g
Type
reactant
Reaction Step Two
Quantity
5.7 g
Type
reactant
Reaction Step Three
[Compound]
Name
solution
Quantity
0.01 mL
Type
reactant
Reaction Step Four
Yield
60.4%
Yield
8.6%

Identifiers

REACTION_CXSMILES
[SiH:1]([Cl:4])([CH3:3])[CH3:2].[SiH:5]([Cl:8])([Cl:7])[Cl:6].[CH2:9]([Cl:12])[CH:10]=[CH2:11]>>[Si:5]([CH2:11][CH2:10][CH2:9][Cl:12])([Cl:8])([Cl:7])[Cl:6].[Si:1]([CH2:11][CH2:10][CH2:9][Cl:12])([CH3:3])([CH3:2])[Cl:4]

Inputs

Step One
Name
Quantity
7.1 g
Type
reactant
Smiles
[SiH](C)(C)Cl
Step Two
Name
Quantity
10.2 g
Type
reactant
Smiles
[SiH](Cl)(Cl)Cl
Step Three
Name
Quantity
5.7 g
Type
reactant
Smiles
C(C=C)Cl
Step Four
Name
solution
Quantity
0.01 mL
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
an exothermic reaction to 47° C. in 7 min
Duration
7 min
CUSTOM
Type
CUSTOM
Details
VPC analysis 14 min.
Duration
14 min
CUSTOM
Type
CUSTOM
Details
a complete reaction
DISTILLATION
Type
DISTILLATION
Details
Vacuum distillation

Outcomes

Product
Name
Type
product
Smiles
[Si](Cl)(Cl)(Cl)CCCCl
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 60.4%
Name
Type
product
Smiles
[Si](Cl)(C)(C)CCCCl
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 8.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04614812

Procedure details

In a 100 ml apparatus, there were combined 7.1 g (0.075 mol) of Me2SiHCl, 10.2 g (0.075 mol) of Cl3SiH, and 5.7 g (0.075 mol) of allyl chloride. Pt catalyst solution (0.01 ml) was added at 33° C., causing an exothermic reaction to 47° C. in 7 min. VPC analysis 14 min. later showed a complete reaction. Vacuum distillation yielded 60.4% Cl3SiCH2CH2CH2Cl and 8.6% Me2SiClCH2CH2CH2Cl. This example shows that Me2SiHCl is an effective promoter for the reaction of Cl3SiH with allyl chloride at the equimolar level.
Quantity
7.1 g
Type
reactant
Reaction Step One
Quantity
10.2 g
Type
reactant
Reaction Step Two
Quantity
5.7 g
Type
reactant
Reaction Step Three
[Compound]
Name
solution
Quantity
0.01 mL
Type
reactant
Reaction Step Four
Yield
60.4%
Yield
8.6%

Identifiers

REACTION_CXSMILES
[SiH:1]([Cl:4])([CH3:3])[CH3:2].[SiH:5]([Cl:8])([Cl:7])[Cl:6].[CH2:9]([Cl:12])[CH:10]=[CH2:11]>>[Si:5]([CH2:11][CH2:10][CH2:9][Cl:12])([Cl:8])([Cl:7])[Cl:6].[Si:1]([CH2:11][CH2:10][CH2:9][Cl:12])([CH3:3])([CH3:2])[Cl:4]

Inputs

Step One
Name
Quantity
7.1 g
Type
reactant
Smiles
[SiH](C)(C)Cl
Step Two
Name
Quantity
10.2 g
Type
reactant
Smiles
[SiH](Cl)(Cl)Cl
Step Three
Name
Quantity
5.7 g
Type
reactant
Smiles
C(C=C)Cl
Step Four
Name
solution
Quantity
0.01 mL
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
an exothermic reaction to 47° C. in 7 min
Duration
7 min
CUSTOM
Type
CUSTOM
Details
VPC analysis 14 min.
Duration
14 min
CUSTOM
Type
CUSTOM
Details
a complete reaction
DISTILLATION
Type
DISTILLATION
Details
Vacuum distillation

Outcomes

Product
Name
Type
product
Smiles
[Si](Cl)(Cl)(Cl)CCCCl
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 60.4%
Name
Type
product
Smiles
[Si](Cl)(C)(C)CCCCl
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 8.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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